molecular formula C28H25ClN6O2S B6509505 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole CAS No. 902594-60-9

1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B6509505
CAS No.: 902594-60-9
M. Wt: 545.1 g/mol
InChI Key: DDRFSZHONDMQMZ-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline-benzodiazole hybrid characterized by a [1,2,4]triazolo[1,5-c]quinazoline core substituted with:

  • A 4-chlorophenylmethyl sulfanyl group at position 5,
  • 8,9-dimethoxy groups on the quinazoline ring,
  • A 2-methyl-1H-1,3-benzodiazole moiety linked via a two-carbon ethyl chain at position 2 of the triazoloquinazoline.

Its molecular formula is C₂₉H₂₅ClN₆O₂S, with a molar mass of 557.07 g/mol.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN6O2S/c1-17-30-21-6-4-5-7-23(21)34(17)13-12-26-32-27-20-14-24(36-2)25(37-3)15-22(20)31-28(35(27)33-26)38-16-18-8-10-19(29)11-9-18/h4-11,14-15H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRFSZHONDMQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC=C(C=C6)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex organic molecule that belongs to the class of triazoloquinazolines. This class of compounds has garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24ClN5O3SC_{26}H_{24}ClN_5O_3S with a molar mass of approximately 491.99 g/mol. The structure features a triazoloquinazoline core , which is known for its interaction with various biological targets.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines:

  • HCT116 (colon cancer) : Some derivatives showed IC50 values indicating potent cytotoxicity.
  • MCF-7 (breast cancer) : Certain analogs demonstrated effective inhibition of cell proliferation.
  • HepG2 (liver cancer) : Compounds were evaluated for their ability to induce apoptosis in liver cancer cells.

A recent study highlighted that several synthesized quinazolines exhibited moderate to strong cytotoxic effects against these cell lines, suggesting that the compound could also possess similar properties due to its structural characteristics .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and receptors involved in tumor growth and survival. For example:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) has been noted in related studies, leading to reduced angiogenesis and tumor proliferation .
  • Compounds have also been shown to induce cell cycle arrest and apoptosis through various pathways .

Anti-inflammatory Potential

In addition to anticancer properties, quinazoline derivatives have been explored for their anti-inflammatory effects. The ability to inhibit TNF-alpha production has been documented in some studies, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

A selection of relevant studies illustrates the biological activity of similar compounds:

StudyCompound TestedCell LineIC50 Values
Quinazoline Derivative AHCT11610.72 μM (48h), 5.33 μM (72h)
Quinazoline Derivative BMCF-721.29 μM (48h)
Quinazoline Derivative CHepG217.48 μM (48h), 7.94 μM (72h)

These studies collectively demonstrate the potential of quinazoline derivatives as effective anticancer agents.

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazoloquinazoline Derivatives

Compound Name Position 5 Substituent Position 2 Substituent Molecular Formula Molar Mass (g/mol) Key References
Target Compound 4-Chlorophenylmethyl sulfanyl 2-Methylbenzodiazole-ethyl C₂₉H₂₅ClN₆O₂S 557.07
5-{[(4-tert-Butylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline 4-tert-Butylphenylmethyl Ethyl C₂₄H₂₈N₄O₂S 436.57
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline 3-Methoxybenzyl sulfanyl Methyl C₂₁H₂₀N₄O₃S 408.48
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline 4-Methylbenzyl sulfanyl Ethyl C₂₁H₂₂N₄O₂S 394.49

Key Observations :

  • Ethyl vs. Methyl Linkers : Ethyl chains (e.g., in ) may increase lipophilicity and membrane permeability compared to methyl groups .

Benzodiazole Modifications

Table 2: Benzimidazole/Benzodiazole Derivatives with Bioactivity

Compound Name Substituents Bioactivity (MIC, mg/mL) Key References
Target Compound 2-Methyl-1H-1,3-benzodiazole Not reported
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) Trihydroxybenzene-benzimidazole S. aureus: 0.156; C. albicans: 0.3125
2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) Phenolic-benzodiazole S. aureus: <0.3125; E. coli: 0.3125

Key Observations :

  • The target’s 2-methylbenzodiazole lacks hydroxyl groups, which may reduce antioxidant activity but improve metabolic stability compared to phenolic analogs like 1b and 5b .
  • Docking studies on benzodiazole derivatives (e.g., with S. aureus thymidylate kinase) show that electron-withdrawing groups (e.g., Cl in the target) enhance binding affinity .

Key Observations :

  • The NGPU deep eutectic solvent () achieves higher yields (85–92%) and shorter reaction times (2–4 h) compared to conventional methods, suggesting utility for synthesizing the target compound .
  • Microwave-assisted synthesis () reduces time and improves purity for benzodiazole intermediates, which could be adapted for the target’s benzodiazole moiety .

Bioactivity and Structure-Activity Relationships (SAR)

  • Sulfanyl Linkage : The sulfanyl group at position 5 in the target compound is critical for bioactivity. Analogs with sulfonyl linkages (e.g., 1-substituted-phenyl-4-phenylsulfonyl-1,2,3-triazoles) show higher specificity than carbonyl amide variants .
  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets compared to methoxy groups (e.g., in ) .
  • Dimethoxy Groups : The 8,9-dimethoxy configuration in the target and analogs (e.g., ) is associated with improved solubility and π-π stacking in receptor binding .

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